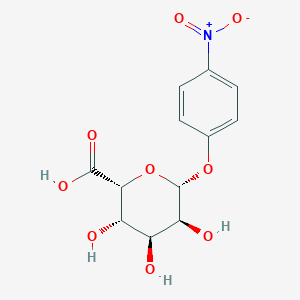

4-硝基苯基α-D-葡萄糖醛酸苷

描述

4-Nitrophenyl alpha-D-Glucuronide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It acts as a chromogenic substrate for alpha-D-glucosidase .

It is a colorimetric substrate for the measurement of alpha-glucuronidase activity .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl alpha-D-Glucuronide is C12H13NO9 . Its molecular weight is 315.23 .Chemical Reactions Analysis

4-Nitrophenyl alpha-D-Glucuronide serves as a substrate for glycosidases . Upon enzymatic hydrolysis of this substrate, 4-nitrophenol is produced .Physical And Chemical Properties Analysis

4-Nitrophenyl alpha-D-Glucuronide is a white to light yellow powder or crystal . It is soluble in methanol . The storage temperature is below -10°C .科学研究应用

Substrate for α-Glucosidase Inhibition Assay

4-Nitrophenyl α-D-glucopyranoside has been used as a substrate in an α-glucosidase inhibition assay . In this context, it serves as a chromogenic substrate for α-D-glucosidase inhibitors. Upon enzymatic hydrolysis of this substrate, 4-nitrophenol is produced, which can be detected due to its yellow color .

Detection of Glucansucrases

This compound is also used in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of α-glucan polymers from sucrose. The use of 4-Nitrophenyl α-D-glucopyranoside allows for the detection and quantification of these enzymes.

Yeast α-D-Glucosidase Studies

4-Nitrophenyl α-D-glucopyranoside is used for yeast α-D-glucosidase studies . This enzyme is involved in the breakdown of complex carbohydrates in yeast. The compound serves as a substrate for the enzyme, facilitating its detection and study.

Substrate for Lysosomal α-Glucosidase

This compound serves as a substrate for lysosomal α-glucosidase . Lysosomal α-glucosidase is an enzyme that breaks down glycogen in the lysosomes, a type of organelle found in animal cells. Deficiency of this enzyme leads to a condition known as Pompe disease.

Substrate for Maltase-Glucoamylase

4-Nitrophenyl α-D-glucopyranoside is also a substrate for maltase-glucoamylase . Maltase-glucoamylase is an enzyme that plays a crucial role in the final steps of digestion of starch in the human small intestine.

Studies of Concanavalin A

The compound is useful in studies of concanavalin A . Concanavalin A is a plant lectin extracted from the jack-bean, Canavalia ensiformis. It has a particular affinity for certain structures found on the surface of cells, and its interactions can be studied using 4-Nitrophenyl α-D-glucopyranoside.

作用机制

Target of Action

The primary target of 4-Nitrophenyl alpha-D-Glucuronide is the enzyme alpha-glucuronidase . Alpha-glucuronidase is a type of glycosidase enzyme that catalyzes the hydrolysis of the glycosidic bond in glucuronides, a diverse family of naturally occurring small molecules that play important roles in various biological processes.

Mode of Action

4-Nitrophenyl alpha-D-Glucuronide interacts with its target, alpha-glucuronidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the glycosidic bond in 4-Nitrophenyl alpha-D-Glucuronide, leading to the release of 4-nitrophenol .

Biochemical Pathways

The enzymatic hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide by alpha-glucuronidase is part of the larger glucuronidation pathway. This pathway is crucial for the detoxification and elimination of potentially harmful substances in the body. The hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide results in the production of 4-nitrophenol, a compound that can be further metabolized or excreted .

Pharmacokinetics

As a substrate for alpha-glucuronidase, it is likely that 4-nitrophenyl alpha-d-glucuronide is metabolized into 4-nitrophenol and glucuronic acid, which can then be excreted from the body .

Result of Action

The enzymatic action of alpha-glucuronidase on 4-Nitrophenyl alpha-D-Glucuronide results in the production of 4-nitrophenol . This compound is yellow-colored, and its formation can be monitored spectrophotometrically, making 4-Nitrophenyl alpha-D-Glucuronide a useful tool for measuring the activity of alpha-glucuronidase in biochemical assays .

Action Environment

The action of 4-Nitrophenyl alpha-D-Glucuronide is influenced by various environmental factors. For instance, the activity of alpha-glucuronidase, and thus the rate of hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide, can be affected by factors such as pH and temperature . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of alpha-glucuronidase, can also influence the action of 4-Nitrophenyl alpha-D-Glucuronide .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GBVMLCMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693695 | |

| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71484-85-0 | |

| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)

![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)